![molecular formula C20H20N6O2 B5612151 N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5612151.png)
N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide
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Overview
Description
The compound belongs to a class of chemicals that often display significant biological activities, including antimicrobial and anti-inflammatory properties. The literature contains several examples of compounds with similar structures, demonstrating the interest in synthesizing and studying their characteristics for potential applications in various fields, excluding drug use and dosage considerations.
Synthesis Analysis
Synthesis methods for related compounds often involve multistep reactions, starting from basic building blocks like benzimidazole and triazole derivatives. For instance, compounds have been synthesized through reactions involving acetyl chloride, benzene, and specific catalysts, leading to the formation of target molecules with desired substituents (Panchal & Patel, 2011).
Molecular Structure Analysis
Structural analyses of similar compounds are conducted using techniques like NMR, IR spectroscopy, and X-ray crystallography. These studies provide detailed insights into the molecular configurations, isomer ratios, and conformational aspects of the compounds, essential for understanding their chemical behavior and interaction potentials (Afshar et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of benzimidazole and triazole derivatives can be influenced by their structural features, leading to various reactions such as cycloaddition, condensation, and cyclization. These reactions are pivotal for synthesizing novel compounds with potential biological activities. Specific derivatives have demonstrated antimicrobial activity, showcasing their chemical utility (Ramalingam et al., 2019).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structures, are crucial for understanding the compound's behavior in different environments. These characteristics are determined through experimental observations and are vital for the compound's application in real-world scenarios.
Chemical Properties Analysis
Chemical properties such as reactivity with other substances, stability under various conditions, and the presence of functional groups define the compound's applications. The antimicrobial and anti-inflammatory activities of similar compounds highlight the significance of chemical properties in determining potential uses (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[(6-methyl-1H-benzimidazol-2-yl)methyl]-2-(3-methyl-5-oxo-1-phenyl-1,2,4-triazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-13-8-9-16-17(10-13)23-18(22-16)11-21-19(27)12-25-14(2)24-26(20(25)28)15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,27)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFURTTQRKINDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CNC(=O)CN3C(=NN(C3=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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